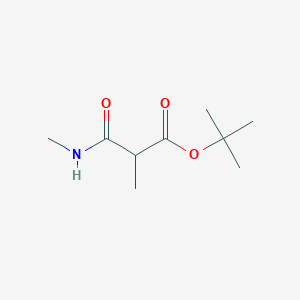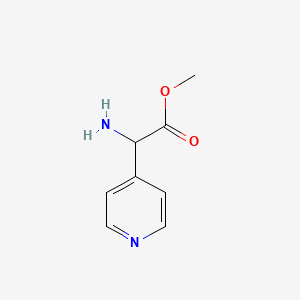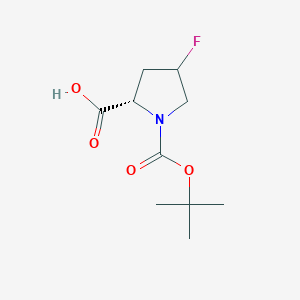
2-(Oxetan-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxetan-3-yl)propan-1-amine is a compound featuring an oxetane ring, which is a four-membered cyclic ether, attached to a propan-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yl)propan-1-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For example, the oxetane ring can be formed via intramolecular etherification or epoxide ring opening followed by ring closing .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of preformed oxetane-containing building blocks. These building blocks can be functionalized through various chemical reactions to introduce the desired amine group .
Análisis De Reacciones Químicas
Types of Reactions
2-(Oxetan-3-yl)propan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the oxetane ring or the amine group.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can introduce various substituents to the amine group .
Aplicaciones Científicas De Investigación
2-(Oxetan-3-yl)propan-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Oxetan-3-yl)propan-1-amine involves its interaction with molecular targets through its oxetane ring and amine group. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The amine group can form hydrogen bonds and ionic interactions with various targets, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Oxetan-3-yl)propan-1-amine include other oxetane derivatives and azetidine-containing compounds. These compounds share the four-membered ring structure but differ in the specific functional groups attached .
Uniqueness
What sets this compound apart is its combination of the oxetane ring and the propan-1-amine group, which imparts unique physicochemical properties and reactivity. This combination makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities .
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
2-(oxetan-3-yl)propan-1-amine |
InChI |
InChI=1S/C6H13NO/c1-5(2-7)6-3-8-4-6/h5-6H,2-4,7H2,1H3 |
Clave InChI |
SRTUKIHLYMDDSK-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C1COC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methoxybicyclo[1.1.1]pentan-1-amine](/img/structure/B15228926.png)
![4-Chloro-1-cyclohexyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15228951.png)


![tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15228968.png)
![1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15228970.png)





![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B15229008.png)
